molecular formula C14H13ClN4O B2420379 (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one CAS No. 2321333-18-8

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B2420379
CAS No.: 2321333-18-8
M. Wt: 288.74
InChI Key: LVDKCPRVBPPDTJ-ZZXKWVIFSA-N
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Description

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a synthetic organic compound that features a unique combination of a triazole ring, an azetidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.

    Coupling with Chlorophenyl Group: The final step involves coupling the triazole-azetidine intermediate with a 4-chlorophenyl group through a condensation reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The chlorophenyl group can contribute to the compound’s overall stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but lacks the chlorophenyl group.

    (E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Contains a pyrrolidine ring instead of an azetidine ring.

    (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and stability. The combination of the triazole and azetidine rings also provides a distinctive structural framework that can interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O/c15-12-4-1-11(2-5-12)3-6-14(20)18-9-13(10-18)19-16-7-8-17-19/h1-8,13H,9-10H2/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDKCPRVBPPDTJ-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=C(C=C2)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=C(C=C2)Cl)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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